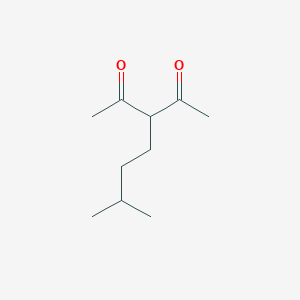
3-(3-methylbutyl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylbutyl)pentane-2,4-dione is an organic compound with the molecular formula C10H18O2 It is a derivative of 2,4-pentanedione, where one of the hydrogen atoms on the central carbon is replaced by an isopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)pentane-2,4-dione typically involves the alkylation of 2,4-pentanedione with an appropriate isopentyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 2,4-pentanedione and form the enolate ion. This enolate ion then reacts with the isopentyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
3-(3-methylbutyl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-methylbutyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used as an intermediate in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of 3-(3-methylbutyl)pentane-2,4-dione involves its ability to form stable enolate ions due to the presence of two carbonyl groups. These enolate ions can participate in various chemical reactions, such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the steric hindrance provided by the isopentyl group.
類似化合物との比較
Similar Compounds
2,4-Pentanedione: The parent compound without the isopentyl group.
3-Methyl-2,4-pentanedione: A similar compound with a methyl group instead of an isopentyl group.
3-Ethyl-2,4-pentanedione: A compound with an ethyl group in place of the isopentyl group.
Uniqueness
3-(3-methylbutyl)pentane-2,4-dione is unique due to the presence of the bulky isopentyl group, which affects its reactivity and steric properties. This makes it a valuable compound for specific applications where steric hindrance and electronic effects play a crucial role.
特性
CAS番号 |
10225-31-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
InChIキー |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
正規SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















